molecular formula C21H26N2O4S B3440257 3,4,5-triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide CAS No. 80617-48-7

3,4,5-triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide

Cat. No.: B3440257
CAS No.: 80617-48-7
M. Wt: 402.5 g/mol
InChI Key: MXWSCBWGGQPYEV-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C20H25NO4S It is a derivative of benzamide, characterized by the presence of three ethoxy groups on the benzene ring and a carbamothioyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-triethoxybenzoic acid and 4-methylphenyl isothiocyanate.

    Formation of Intermediate: The 3,4,5-triethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Reaction with Isothiocyanate: The resulting acid chloride is then reacted with 4-methylphenyl isothiocyanate in the presence of a base such as triethylamine (Et3N) to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamothioyl group can be reduced to form the corresponding amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4,5-triethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4,5-triethoxy-N-[(4-methylphenyl)amino]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the ethoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide
  • 3,4,5-triethoxy-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide
  • 3,4,5-triethoxy-N-[(4-methylphenyl)methyl]benzamide

Uniqueness

3,4,5-triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide is unique due to the presence of three ethoxy groups, which can influence its chemical reactivity and biological activity. The combination of the ethoxy groups and the carbamothioyl moiety provides a distinct structural framework that can be exploited for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3,4,5-triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-5-25-17-12-15(13-18(26-6-2)19(17)27-7-3)20(24)23-21(28)22-16-10-8-14(4)9-11-16/h8-13H,5-7H2,1-4H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWSCBWGGQPYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359956
Record name STK027572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80617-48-7
Record name STK027572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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